N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PTIQ belongs to the class of compounds known as isoquinolines, which have been shown to possess a wide range of biological activities.
科学的研究の応用
Pharmacokinetics and Metabolism
Metabolism and Excretion Pathways
Compounds like SB-649868 have been studied for their metabolism and excretion pathways in humans. Understanding the metabolism, including principal metabolites and pathways of elimination (e.g., fecal vs. urinary excretion), is crucial for developing drugs with optimal efficacy and minimal toxicity.
Safety and Pharmacokinetics
The safety, dosimetry, and pharmacokinetics of compounds like 18F-ISO-1 are evaluated to determine their feasibility for imaging tumor proliferation, indicating the importance of these parameters in developing diagnostic and therapeutic agents.
Potential Therapeutic Applications
Neuroinflammation and Psychosis
Studies on neuroinflammation, such as those involving 11C-(R)-PK11195 in schizophrenia-related psychosis, highlight the potential of certain compounds in understanding and possibly treating neuroinflammatory conditions.
Cancer Treatment
Research on compounds like Ecteinascidin 743 (ET-743) for solid malignancies underlines the role of chemical compounds in exploring new cancer therapies, focusing on mechanisms of action, efficacy, and safety profiles.
Allergic Inflammation
The investigation of compounds like SG-HQ2 for their effects on mast cell-mediated allergic inflammation suggests a potential for developing treatments for allergic conditions.
Anesthetic Implications
Understanding the anesthetic implications of metabolic conditions, as discussed in the context of propionic acidemia, provides insights into safer anesthesia practices for patients with specific metabolic disorders, which could be relevant when considering the pharmacological properties of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide.
特性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-7-8-15(11-14(13)12-25)24-19(27)16-5-3-4-6-17(16)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYTVKSIYRDNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。